molecular formula C12H12N2O2 B13921151 3-Cyclopropyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one

3-Cyclopropyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one

Katalognummer: B13921151
Molekulargewicht: 216.24 g/mol
InChI-Schlüssel: IIZXOPLSCCQJRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopropyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one is a chemical compound that belongs to the class of naphthyridines This compound is characterized by the presence of a cyclopropyl group, a hydroxymethyl group, and a naphthyridinone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. This includes the use of high-yielding reagents, catalysts, and reaction conditions that ensure scalability and cost-effectiveness. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclopropyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The naphthyridinone core can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the naphthyridinone core can produce various reduced derivatives.

Wissenschaftliche Forschungsanwendungen

3-Cyclopropyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one has found applications in several areas of scientific research:

Wirkmechanismus

The mechanism of action of 3-Cyclopropyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Cyclopropyl-7-fluorooctahydro-1H-indazole
  • 3-Cyclopropyl-7-isopropyl-1H-indazole

Uniqueness

Compared to similar compounds, 3-Cyclopropyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one is unique due to its specific structural features, such as the presence of both a cyclopropyl group and a hydroxymethyl group on the naphthyridinone core.

Eigenschaften

Molekularformel

C12H12N2O2

Molekulargewicht

216.24 g/mol

IUPAC-Name

3-cyclopropyl-7-(hydroxymethyl)-1H-1,5-naphthyridin-2-one

InChI

InChI=1S/C12H12N2O2/c15-6-7-3-11-10(13-5-7)4-9(8-1-2-8)12(16)14-11/h3-5,8,15H,1-2,6H2,(H,14,16)

InChI-Schlüssel

IIZXOPLSCCQJRV-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=CC3=C(C=C(C=N3)CO)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.